3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one
Overview
Description
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is a heterocyclic compound that features a unique combination of bromine, morpholine, and thieno[3,2-b]pyran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one typically involves the following steps:
Formation of the Thieno[3,2-b]pyran Core: The thieno[3,2-b]pyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-bromoacrylate.
Introduction of the Morpholine Group: The morpholine group is introduced via a nucleophilic substitution reaction.
Bromination: The final step involves the bromination of the compound to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the functional groups present and the reaction conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted derivative, while oxidation could produce a sulfoxide or sulfone .
Scientific Research Applications
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical reactions and processes.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one involves its interaction with specific molecular targets and pathways. The bromine and morpholine groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3-(morpholin-4-yl)propionic Acid Esters: These compounds share the morpholine and bromine functionalities but differ in their core structure.
4-Morpholinopiperidine: This compound contains the morpholine group but lacks the thieno[3,2-b]pyran core.
Uniqueness
3-Bromo-5-(morpholin-4-yl)-7H-thieno[3,2-b]pyran-7-one is unique due to its combination of a thieno[3,2-b]pyran core with bromine and morpholine substituents. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .
Properties
IUPAC Name |
3-bromo-5-morpholin-4-ylthieno[3,2-b]pyran-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3S/c12-7-6-17-11-8(14)5-9(16-10(7)11)13-1-3-15-4-2-13/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXOPRNMGJWKAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CS3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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